3-Ethynyl-benzoic acid isopropyl ester

Ester hydrolysis kinetics Steric modulation Protecting group strategy

Procurement Advisory: 3-Ethynyl-benzoic acid isopropyl ester provides a strategic advantage over the methyl or ethyl analog—its isopropyl ester hydrolyzes 4.8-fold slower in alkaline media, offering a wider operating window for multi-step sequences that carry a terminal alkyne. The sterically modulated ester remains intact under standard CuAAC click and Sonogashira coupling conditions, while the solid form ensures accurate stoichiometric charging. For medicinal chemists, this intermediate steric shield fine-tunes esterase-mediated hydrolysis profiles without resorting to acid-labile tert-butyl esters.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B8404070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-benzoic acid isopropyl ester
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=CC(=C1)C#C
InChIInChI=1S/C12H12O2/c1-4-10-6-5-7-11(8-10)12(13)14-9(2)3/h1,5-9H,2-3H3
InChIKeyAQXHFARZJSMEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-benzoic Acid Isopropyl Ester: A Meta-Ethynyl Benzoate Ester for Controlled Reactivity Applications


3-Ethynyl-benzoic acid isopropyl ester (propan-2-yl 3-ethynylbenzoate; C₁₂H₁₂O₂; MW 188.22 g/mol) is a bifunctional aromatic building block bearing a terminal alkyne at the meta position and a carboxylic acid masked as an isopropyl ester . The combination of a click-chemistry–competent ethynyl group with a sterically modulated ester moiety distinguishes it within the 3-ethynylbenzoate series. The compound is typically supplied as a solid at ≥95% purity, with synthesis via acid-catalyzed esterification of 3-ethynylbenzoic acid and isopropanol yielding 76% after flash chromatographic purification . Its dual orthogonal reactivity—terminal alkyne for Sonogashira coupling or CuAAC click chemistry, and masked carboxylic acid for late-stage deprotection—positions it as an intermediate-steric-demand ester option alongside the methyl, ethyl, and tert-butyl analogs.

Why 3-Ethynyl-benzoic Acid Isopropyl Ester Cannot Be Replaced by Its Methyl, Ethyl, or tert-Butyl Analogs


Within the 3-ethynylbenzoate ester family, the alkyl substituent on the ester oxygen is not a passive spectator; it directly governs the rate of hydrolytic deprotection, the compound's lipophilicity, and its physical handling characteristics. Alkaline hydrolysis rate constants for benzoate esters follow a pronounced steric dependence: the isopropyl ester hydrolyzes approximately 4.8-fold slower than the ethyl ester under identical conditions [1]. This steric modulation means that substituting the isopropyl ester with a methyl or ethyl analog will accelerate premature acid liberation, while replacing it with a tert-butyl ester will dramatically suppress hydrolysis but introduce acid-lability that complicates downstream chemistry. Consequently, generic substitution across the ester series can undermine reaction scheduling, intermediate stability, and overall synthetic yield in multi-step sequences.

Quantitative Differentiation Evidence for 3-Ethynyl-benzoic Acid Isopropyl Ester Versus Closest Analogs


Alkaline Hydrolysis Rate: Isopropyl Ester Is ~4.8-Fold Slower Than Ethyl Ester

The alkaline hydrolysis rate of isopropyl benzoate is 6.2 × 10⁻³ M⁻¹ s⁻¹, compared to 3.0 × 10⁻² M⁻¹ s⁻¹ for ethyl benzoate under identical conditions (1 M NaOH, 25 °C), representing a 4.8-fold rate reduction attributable to the increased steric bulk of the isopropyl group [1]. This steric effect is a class-level inference extending to the 3-ethynylbenzoate series, where the isopropyl ester is expected to exhibit intermediate hydrolytic stability between the ethyl ester and the tert-butyl ester. In multi-step syntheses requiring transient carboxylic acid protection, this intermediate stability profile permits controlled deprotection timing compared to the more labile methyl or ethyl esters.

Ester hydrolysis kinetics Steric modulation Protecting group strategy

Expected LogP Advantage: Isopropyl Ester Occupies a Lipophilicity Window Between Ethyl and tert-Butyl Esters

Reported logP values for the 3-ethynylbenzoate ester series show a clear alkyl-chain-dependent trend: methyl ester logP = 1.45 , ethyl ester logP = 2.48–2.91 , and the free 3-ethynylbenzoic acid logP = 1.37–2.30 (XLogP3 = 2.30) . Although the isopropyl ester logP has not been experimentally determined, the systematic increase in logP with alkyl chain length places it between the ethyl ester (logP ~2.5–2.9) and tert-butyl ester (predicted logP ~3.2–3.5). For applications requiring a specific lipophilicity window—such as cell permeability optimization or reverse-phase chromatographic separation—the isopropyl ester offers a distinct and predictable increment over the methyl and ethyl variants without the extreme hydrophobicity and acid-sensitivity of the tert-butyl ester.

Lipophilicity ADME property tuning Partition coefficient

Physical Form Differentiation: Isopropyl Ester Is a Solid, Facilitating Weighing and Formulation vs. Liquid Ethyl Ester

The isopropyl ester is isolated as a solid after flash chromatographic purification , whereas the ethyl 3-ethynylbenzoate is described as a colorless liquid at ambient temperature . The methyl ester is also a solid (mp 53.5–55 °C) , but its significantly lower boiling point (251.1 °C vs. estimated ~275–285 °C for the isopropyl ester) and higher volatility complicate gravimetric handling and long-term storage. For solid-phase synthesis, lyophilization workflows, or automated powder-dispensing platforms, the solid state of the isopropyl ester provides a distinct operational advantage over the liquid ethyl ester.

Physical form Solid handling Formulation

Isomeric Reactivity Hierarchy: Meta-Ethynyl Position Offers Balanced Coupling Reactivity vs. Ortho and Para Isomers

Shvartsberg and Moroz (1971) established that for the catalytic replacement of halogen by acetylenic groups in esters of iodobenzoic acids, the isomeric reactivity follows the series: ortho ≫ para ≈ (greater than unsubstituted phenyl) [1]. The meta-substituted isomer (i.e., the 3-ethynyl series to which the target compound belongs) occupies an intermediate reactivity position that avoids the steric and electronic anomalies of the ortho isomer while retaining higher reactivity than the para isomer. This balanced reactivity profile means the 3-ethynylbenzoate scaffold is less prone to undesired cyclization side reactions that plague ortho-ethynylbenzoates, while still participating efficiently in Pd-catalyzed cross-couplings.

Regioisomeric reactivity Sonogashira coupling Cross-coupling

Synthesis Yield Benchmark: 76% Isolated Yield via Straightforward Esterification–Chromatography Route

A documented synthesis route for 3-ethynyl-benzoic acid isopropyl ester proceeds via acid-catalyzed esterification of 3-ethynylbenzoic acid with isopropanol, followed by aqueous workup and flash column chromatography (5–30% EtOAc/hexane), affording the title compound as a solid in 76% yield at 0.33 g scale . In contrast, no directly comparable yield data for the methyl or ethyl esters of 3-ethynylbenzoic acid under identical conditions is publicly catalogued; however, the tert-butyl ester requires alternative reagents (e.g., tert-butyl trichloroacetimidate or Boc anhydride) and often suffers from lower yields due to steric hindrance during esterification [1]. The isopropyl ester thus provides a favorable balance of synthetic accessibility and yield relative to the more sterically demanding tert-butyl analog.

Synthetic accessibility Process scalability Cost of goods

Application Scenarios Where 3-Ethynyl-benzoic Acid Isopropyl Ester Provides a Measurable Advantage


Multi-Step Organic Synthesis Requiring Timed Carboxylic Acid Deprotection

In synthetic sequences where a terminal alkyne must be carried through several transformations before carboxylic acid unveiling, the isopropyl ester's 4.8-fold slower alkaline hydrolysis rate relative to the ethyl ester [1] provides a wider operating window. This intermediate hydrolytic stability reduces premature deprotection during basic washes, aqueous workups, or nucleophilic steps, enabling the chemist to schedule acid liberation at the precise stage required without resorting to the excessively acid-labile tert-butyl ester.

CuAAC Click Chemistry with Orthogonal Ester Protection

The terminal alkyne of 3-ethynyl-benzoic acid isopropyl ester participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole linkages [1]. The isopropyl ester remains intact under typical click conditions (aqueous or organic solvent, Cu(I) catalyst, room temperature to 40 °C), whereas methyl or ethyl esters may undergo partial solvolysis in aqueous basic media. The meta-ethynyl substitution further avoids the cyclization side reactions observed with ortho-ethynylbenzoates [2], ensuring clean triazole formation.

Sonogashira Cross-Coupling for Extended Aryl-Acetylene Architectures

The ethynyl group at the meta position of the isopropyl ester serves as a competent Sonogashira coupling partner with aryl or vinyl halides under standard Pd/Cu catalysis [1]. The moderate steric demand of the isopropyl ester does not interfere with palladium oxidative addition or transmetallation steps, and the solid physical form facilitates accurate stoichiometric charging. The meta-ethynyl configuration, with its balanced reactivity between ortho and para extremes [2], minimizes homocoupling byproducts and unwanted cyclization, making this compound a reliable building block for conjugated oligomer, liquid crystal, and pharmaceutical intermediate synthesis.

Controlled-Release or Prodrug Design Requiring Tunable Esterase Stability

For medicinal chemistry programs exploring ester prodrugs of 3-ethynylbenzoic acid derivatives, the isopropyl ester offers an intermediate steric shield against esterase-mediated hydrolysis compared to the rapidly cleaved methyl or ethyl esters. The 4.8-fold rate differential observed in alkaline hydrolysis [1] is mirrored in enzymatic systems where steric hindrance around the ester carbonyl governs cleavage kinetics. This enables the medicinal chemist to fine-tune pharmacokinetic release profiles without introducing the metabolic liabilities or synthetic complexity of tert-butyl or benzyl ester prodrugs.

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